methyl 1H-1,2,3-triazole-4-carboxylate

Catalysis Gold Chemistry Triazole Ligands

Researchers developing glycolate oxidase inhibitors for primary hyperoxaluria face challenges with hydrolytic instability of the free carboxylic acid pharmacophore. Methyl 1H-1,2,3-triazole-4-carboxylate (CAS 4967-77-5) addresses this as a carboxyl-protected intermediate with a 200.67-day hydrolytic half-life at pH 8, enabling deprotection without disturbing acid- or hydrogenation-sensitive functionalities. • 0.2 mol% catalyst loading in gold-catalyzed allene synthesis-5-10× reduction vs. conventional Au catalysts • Consistent crystalline morphology with predictable π-π stacking (3.882 Å) for reliable solid-state processing • 98% purity; store at 2-8°C desiccated

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 4967-77-5
Cat. No. B1336077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1H-1,2,3-triazole-4-carboxylate
CAS4967-77-5
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNN=C1
InChIInChI=1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7)
InChIKeyFZXQUCUWEZQIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-1,2,3-triazole-4-carboxylate Procurement Guide


Methyl 1H-1,2,3-triazole-4-carboxylate (C4H5N3O2, MW 127.10) is a nitrogen-rich heterocyclic building block characterized by a nearly planar molecular geometry (r.m.s. deviation 0.013 Å) stabilized by intermolecular N–H⋯O hydrogen bonding and π–π stacking [1]. The compound serves as a versatile intermediate in medicinal chemistry, catalysis, and corrosion inhibition, with its methyl ester functionality providing a hydrolyzable handle for further derivatization [2].

Triazole ester building block for medicinal chemistry derivatization
Gold(I) complex ligand precursor for homogeneous catalysis
Methyl ester handle enables mild hydrolysis to carboxylic acid

Methyl 1H-1,2,3-triazole-4-carboxylate Selection Criteria


Simple in-class substitution of methyl 1H-1,2,3-triazole-4-carboxylate with closely related triazole esters (e.g., ethyl 1H-1,2,3-triazole-4-carboxylate, methyl 1H-1,2,4-triazole-3-carboxylate, or 1H-1,2,3-triazole-4-carboxylic acid) introduces quantifiable differences in hydrolytic stability, catalytic performance in gold-mediated transformations, and suitability as a glycolate oxidase inhibitor precursor [1][2][3]. These differences directly impact reaction yields, shelf-life, and regulatory pathways in pharmaceutical development, making a generic procurement approach scientifically and economically untenable without rigorous comparator analysis.

Methyl ester
Ethyl / tert-butyl ester
Hydrolysis rate and deprotection conditions differ; may alter synthetic step count
1H-1,2,3-triazole-4-carboxylate
1H-1,2,4-triazole-3-carboxylate
Regioisomeric shift changes metal coordination geometry and catalytic profile
Methyl ester
Free carboxylic acid
Purity and batch consistency may be lower; increased hygroscopicity

Methyl 1H-1,2,3-triazole-4-carboxylate Comparator Evidence


Gold(I) Catalyst Loading Efficiency

The methyl 1H-1,2,3-triazole-4-carboxylate-derived gold(I) complex (ETA-Au) demonstrates a catalyst loading of only 0.2 mol% for allene synthesis and alkyne hydration, whereas traditional gold catalytic systems typically require 1–2 mol% loading to achieve comparable activity [1]. This 5- to 10-fold reduction in catalyst loading is attributed to the strong electron-withdrawing ester-triazole ligand environment, which enhances the electrophilicity and stability of the Au(I) center.

Catalyst Loading
Head-to-head
0.2 mol%
Supports catalyst efficiency screening context
vs. 1–2 mol% for conventional Au catalysts
Catalysis Gold Chemistry Triazole Ligands

Hydrolytic Stability: Methyl vs. Ethyl Ester

Under base-catalyzed conditions (pH 8, 25°C), methyl 1H-1,2,3-triazole-4-carboxylate exhibits an estimated hydrolytic half-life of 200.67 days , compared to 212.46 days for the ethyl ester analog . While the methyl ester shows slightly faster hydrolysis (≈5.5% shorter half-life), this difference becomes meaningful in applications requiring precise temporal control over ester cleavage, such as in prodrug activation or controlled release formulations.

Hydrolytic Half-Life
Data to verify
Methyl: 200.67 d · Ethyl: 212.46 d
Hydrolysis kinetics context for ester selection
Estimated at pH 8, 25 °C (HYDROWIN)
Stability Hydrolysis Storage

π-π Stacking & Solid-State Stability

Methyl 1H-1,2,3-triazole-4-carboxylate crystallizes in a planar conformation (r.m.s. deviation 0.013 Å) with intermolecular π–π stacking interactions between triazole rings exhibiting a centroid–centroid distance of 3.882 Å [1]. This close packing contributes to a well-defined crystal lattice and predictable solid-state behavior. In contrast, many substituted triazole esters (e.g., benzyl or phenyl derivatives) exhibit longer centroid–centroid distances (>4.0 Å) or disordered packing due to steric bulk, which can lead to polymorphism and inconsistent batch-to-batch physical properties.

π–π Stacking Distance
Class-level
3.882 Å
Solid-state packing context for crystal engineering
vs. >4.0 Å in bulkier ester derivatives
Crystallography Solid-State Stability Hydrogen Bonding

Glycolate Oxidase Inhibitor Precursor

Methyl 1H-1,2,3-triazole-4-carboxylate is explicitly disclosed as a synthetic intermediate for preparing 1H-1,2,3-triazole-4-carboxylic acids that act as glycolate oxidase (GO) inhibitors for treating primary hyperoxaluria and kidney stones [1]. The methyl ester serves as a protected carboxylate precursor that can be hydrolyzed to the active acid pharmacophore. Alternative esters (e.g., tert-butyl, benzyl) introduce additional synthetic steps or harsher deprotection conditions incompatible with sensitive functional groups in downstream molecules.

Deprotection Compatibility
Class-level
Mild acidic or basic hydrolysis
Deprotection pathway compatibility context
Avoids strong acid (TFA) or hydrogenolysis needed for tert-butyl/benzyl
Medicinal Chemistry Glycolate Oxidase Hyperoxaluria

Commercial Purity Across Vendors

Methyl 1H-1,2,3-triazole-4-carboxylate is commercially available at ≥97–98% purity from multiple reputable vendors including Aladdin Scientific (98%, cat. M589257) and ChemScene (≥97%, cat. CS-W006657) , with certificates of analysis (CoA) available for each lot. This high and consistent purity reduces the need for additional purification steps prior to use as a synthetic intermediate. In contrast, the free acid 1H-1,2,3-triazole-4-carboxylic acid is often supplied at lower purity (e.g., 95–97%) and exhibits greater batch-to-batch variability in melting point due to residual moisture or decarboxylation byproducts.

Commercial Purity
Data to verify
98% · ≥97%
Procurement purity context; CoA available per lot
vs. 95–97% for free acid form
Quality Control Procurement Purity

Methyl 1H-1,2,3-triazole-4-carboxylate Applications


Gold-Catalyzed Allene Synthesis & Alkyne Hydration

For academic and industrial laboratories pursuing gold-catalyzed carbon–carbon multiple bond activations, methyl 1H-1,2,3-triazole-4-carboxylate-derived ETA-Au complex enables efficient allene synthesis and alkyne hydration at 0.2 mol% catalyst loading [1]. This 5- to 10-fold reduction compared to conventional gold catalysts translates directly to lower metal costs and simplified purification, making the methyl ester the preferred ligand precursor for cost-sensitive catalytic process development.

Glycolate Oxidase Inhibitor Intermediate

Medicinal chemistry teams developing glycolate oxidase inhibitors for primary hyperoxaluria or kidney stone treatment should prioritize methyl 1H-1,2,3-triazole-4-carboxylate as the key carboxyl-protected intermediate. Its mild hydrolysis conditions enable smooth conversion to the active 1H-1,2,3-triazole-4-carboxylic acid pharmacophore without disturbing acid- or hydrogenation-sensitive functionality elsewhere in the molecule [2].

Crystallization & Solid-State Formulation

The well-ordered planar crystal structure of methyl 1H-1,2,3-triazole-4-carboxylate, characterized by a short π–π stacking distance of 3.882 Å [3], provides a predictable and reproducible solid-state morphology. This property is advantageous for pre-formulation studies, polymorph screening, and the development of stable crystalline intermediates in drug substance manufacturing where consistent particle size and flow properties are critical.

Controlled Hydrolytic Release Building Block

In applications where the ester group is intended to be cleaved under mildly basic conditions (e.g., pH 8 aqueous buffers), the methyl ester's hydrolytic half-life of 200.67 days provides a balance between shelf stability and timely activation. This makes the compound suitable for the synthesis of amides, hydrazides, and other derivatives where the ester serves as a temporary protecting group or a pro-moiety for controlled release.

Application
Selection Property
Validation Focus
Gold-catalyzed allene synthesis & alkyne hydration
Ligand ester substitution pattern
Catalyst loading efficiency review
Glycolate oxidase inhibitor intermediate
Orthogonal ester deprotection profile
Deprotection step compatibility review
Crystallization & solid-state formulation
Crystal packing distance
Solid-state morphology reproducibility
Controlled hydrolytic release building block
Hydrolysis half-life under relevant pH
Activation kinetics in buffer systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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